Hydrogen‑Bond Donor Count: N‑Methoxypropanamide (1) vs. N‑Methoxy‑N‑methylpropanamide (0)
N-Methoxypropanamide possesses one hydrogen‑bond donor (the NH proton), whereas the Weinreb amide N‑methoxy‑N‑methylpropanamide has zero H‑bond donors due to full N‑substitution . This single donor enables directional intermolecular hydrogen bonding, a property absent in the tertiary analog.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 1 (N-Methoxypropanamide) |
| Comparator Or Baseline | N-Methoxy-N-methylpropanamide: 0 |
| Quantified Difference | 1 vs. 0 |
| Conditions | Computed from molecular structure (database descriptors) |
Why This Matters
The presence of an H‑bond donor allows N‑methoxypropanamide to participate in directional supramolecular interactions and metal‑coordination motifs that the N‑methyl analog cannot, critical for crystal engineering and ligand design.
